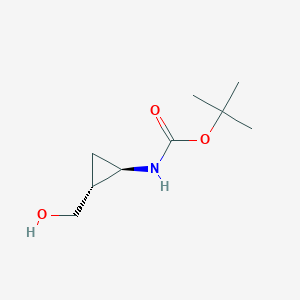

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

Descripción general

Descripción

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is a chemical compound with the molecular formula C9H17NO3. It is known for its unique cyclopropylcarbamate structure, which includes a tert-butyl group and a hydroxymethyl group attached to a cyclopropane ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method includes the use of tert-butyl chloroformate and trans-(2-hydroxymethyl)cyclopropane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropylcarbamates.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate serves as a pivotal intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics may enhance drug efficacy and specificity by allowing for tailored interactions with biological targets .

Case Study: Neurological Disorders

Research indicates that compounds derived from this carbamate can modulate neurotransmitter pathways, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique cyclopropyl structure contributes to the compound's ability to interact with specific receptors involved in these disorders.

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in developing effective pest control solutions. Its application in formulating agrochemicals aims to minimize environmental impact while maximizing pest control efficiency. This aligns with the growing demand for sustainable agricultural practices .

Case Study: Insecticide Development

A related compound has been successfully employed in synthesizing spirocyclopropanated analogues of well-known insecticides like Thiacloprid and Imidacloprid. This suggests that this compound could similarly contribute to developing new agrochemical products with improved effectiveness and reduced toxicity.

Biochemical Research

Enzyme Inhibition Studies

The compound is also significant in biochemical research, particularly in studies related to enzyme inhibition and protein interactions. Researchers utilize it to understand biological processes and disease mechanisms better .

Preliminary Findings

Initial studies have shown that this compound may interact with various enzymes, potentially affecting metabolic pathways. However, further research is necessary to elucidate its precise mechanism of action and therapeutic potential.

Material Science

Development of Advanced Materials

In material science, this compound's properties make it suitable for developing advanced materials, including polymers and coatings that require enhanced durability and resistance to chemical degradation. Its incorporation into materials can improve their performance characteristics, making them more suitable for various industrial applications .

Cosmetic Formulations

Stabilizing Agent in Cosmetics

this compound is also incorporated into cosmetic products due to its stabilizing properties. It helps ensure product longevity and effectiveness while being gentle on the skin, making it a valuable ingredient in skincare formulations .

Comparative Analysis of Related Compounds

To further understand the unique aspects of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a carbamate group | Less sterically hindered |

| Hydroxymethyl cyclopropane | Lacks the tert-butyl group | More reactive |

| Cyclopropyl methyl carbamate | Methyl instead of tert-butyl | Different steric effects |

| Tert-butyl (S)-2-hydroxy-3-methylbutyrate | Hydroxy and methyl group | Potentially different stereochemistry affecting bioactivity |

This table highlights how this compound stands out due to its unique cyclopropane structure and the presence of both hydroxymethyl and tert-butyl groups, which may confer specific biological properties not observed in simpler analogs .

Mecanismo De Acción

The mechanism of action of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound’s cyclopropylcarbamate structure allows it to mimic certain natural substrates, potentially inhibiting or activating enzymes and pathways involved in various biological processes. The exact molecular targets and pathways are subject to ongoing research.

Comparación Con Compuestos Similares

- Tert-butyl trans-(2-hydroxyethyl)cyclopropylcarbamate

- Tert-butyl trans-(2-methyl)cyclopropylcarbamate

- Tert-butyl trans-(2-aminomethyl)cyclopropylcarbamate

Comparison: Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction with biological targets, making it a valuable subject of study in various research fields.

Actividad Biológica

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-53-3) is a compound of interest in various fields of research, particularly due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropyl ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. Its molecular formula is , and its IUPAC name is tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate. The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyclopropylcarbamate structure enables the compound to mimic natural substrates, potentially leading to the inhibition or activation of enzymes involved in critical metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes by mimicking their natural substrates, thereby altering metabolic pathways.

- Cellular Interaction : It can influence cellular processes through receptor binding or modulation of signaling pathways.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Enzyme Modulation : Investigations into its effects on specific enzymes have shown potential inhibitory action, which could be beneficial in therapeutic applications.

- Pharmaceutical Applications : As a pharmaceutical intermediate, it may play a role in the development of new drugs targeting various diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tert-butyl trans-(2-hydroxyethyl)cyclopropylcarbamate | Hydroxyethyl group instead of hydroxymethyl | Moderate enzyme inhibition |

| Tert-butyl trans-(2-methyl)cyclopropylcarbamate | Methyl group substitution | Limited biological studies available |

| Tert-butyl trans-(2-aminomethyl)cyclopropylcarbamate | Aminomethyl group; potential for increased reactivity | Notable enzyme inhibition |

This table highlights how variations in substituents can significantly affect the biological activity of cyclopropylcarbamates.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic processes, suggesting its potential as a therapeutic agent for metabolic disorders.

- Antimicrobial Activity Assessment : Research indicated that this compound exhibited antimicrobial properties against Gram-positive bacteria, showing promise for further development as an antimicrobial agent.

- Synthesis and Biological Evaluation : A recent thesis explored the synthesis of various cyclopropyl derivatives, including this compound, and evaluated their biological activities, concluding that modifications could enhance their efficacy .

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641005 | |

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170299-53-3 | |

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.